molecular formula C10H11F3N2OS B6595106 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide CAS No. 1823182-34-8

2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide

Cat. No. B6595106
CAS RN: 1823182-34-8
M. Wt: 264.27 g/mol
InChI Key: GVPYGCRTSNUEPO-UHFFFAOYSA-N
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Description

2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide, also known as AETB, is an organic compound with a molecular formula of C11H11F3N2OS. It is a white crystalline solid that is commonly used in scientific research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide involves its binding to the active site of 5-lipoxygenase. This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to leukotrienes. This compound is a competitive inhibitor, meaning that it competes with arachidonic acid for binding to the enzyme. This results in a decrease in the production of leukotrienes and a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various in vitro and in vivo studies. It has been shown to reduce the production of leukotrienes in human neutrophils and monocytes. In animal studies, this compound has been shown to reduce airway inflammation and hyperresponsiveness in models of asthma. It has also been shown to reduce inflammation in models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide in lab experiments is its specificity for 5-lipoxygenase. This allows researchers to study the effects of inhibiting this enzyme without affecting other pathways. A limitation of using this compound is its solubility in water. It is more soluble in organic solvents such as dimethyl sulfoxide or ethanol. This can limit its use in certain experiments where water-based solutions are required.

Future Directions

There are several future directions for research involving 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as asthma and arthritis. Another area of interest is its use as a tool to study the role of leukotrienes in various physiological processes. Additionally, further research is needed to determine the optimal dosing and administration of this compound in animal and human studies.

Synthesis Methods

The synthesis of 2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide involves the reaction of 2-amino-4-trifluoromethylbenzoic acid with thioethanol in the presence of a coupling agent. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. After the reaction is complete, the product is purified by recrystallization or column chromatography.

Scientific Research Applications

2-Amino-6-(ethylthio)-4-(trifluoromethyl)benzamide is commonly used in scientific research as a tool to study the activity of certain enzymes. It is an inhibitor of the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in the pathogenesis of asthma, allergies, and other inflammatory diseases. By inhibiting 5-lipoxygenase, this compound can reduce the production of leukotrienes and therefore decrease inflammation.

properties

IUPAC Name

2-amino-6-ethylsulfanyl-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2OS/c1-2-17-7-4-5(10(11,12)13)3-6(14)8(7)9(15)16/h3-4H,2,14H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPYGCRTSNUEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=CC(=C1C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212959
Record name Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823182-34-8
Record name Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823182-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 2-amino-6-(ethylthio)-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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